molecular formula C25H26O4 B1200899 6,8-Di-DMA-chrysin

6,8-Di-DMA-chrysin

Cat. No.: B1200899
M. Wt: 390.5 g/mol
InChI Key: RGGJEENSFLRVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxyamphetamine (2,5-DMA) is a psychedelic compound belonging to the phenethylamine class. It is structurally similar to other psychoactive substances such as mescaline and 2,5-dimethoxy-4-methylamphetamine (DOM). 2,5-Dimethoxyamphetamine is known for its stimulant and hallucinogenic effects, which are mediated through its interaction with serotonin receptors in the brain .

Preparation Methods

2,5-Dimethoxyamphetamine can be synthesized through several routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene, which is then reduced to 2,5-dimethoxyamphetamine using a reducing agent such as lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,5-Dimethoxyamphetamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenethylamines and their derivatives .

Scientific Research Applications

2,5-Dimethoxyamphetamine has several applications in scientific research:

Mechanism of Action

2,5-Dimethoxyamphetamine exerts its effects primarily through its action on serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also affects dopamine and norepinephrine systems, contributing to its stimulant properties .

Comparison with Similar Compounds

2,5-Dimethoxyamphetamine is part of a series of dimethoxy-substituted amphetamines, including:

  • 2,4-Dimethoxyamphetamine (2,4-DMA)
  • 2,6-Dimethoxyamphetamine (2,6-DMA)
  • 3,4-Dimethoxyamphetamine (3,4-DMA)
  • 3,5-Dimethoxyamphetamine (3,5-DMA)

Compared to these compounds, 2,5-Dimethoxyamphetamine is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. It is more potent than some of its isomers and has distinct hallucinogenic properties .

Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one

InChI

InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3

InChI Key

RGGJEENSFLRVRP-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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